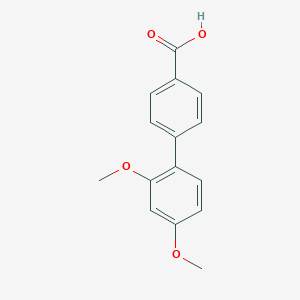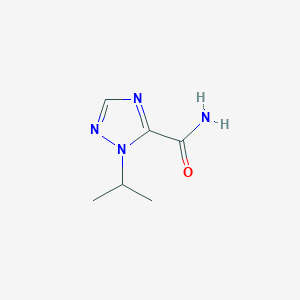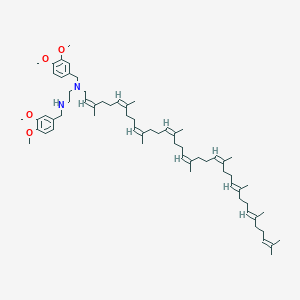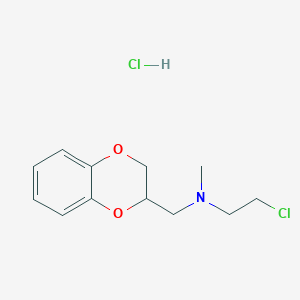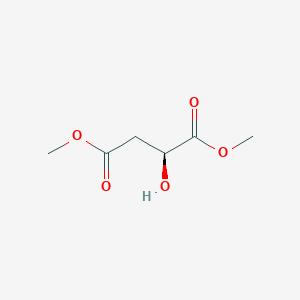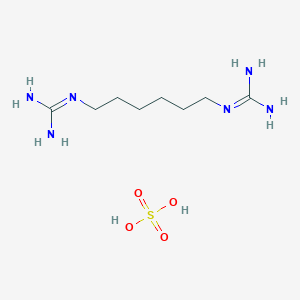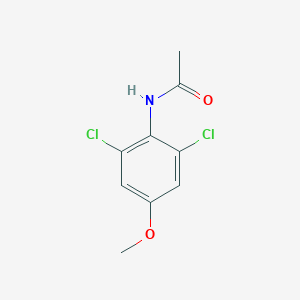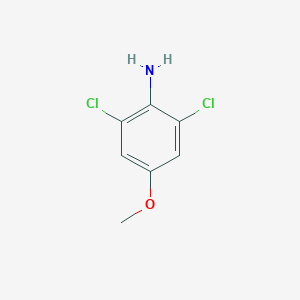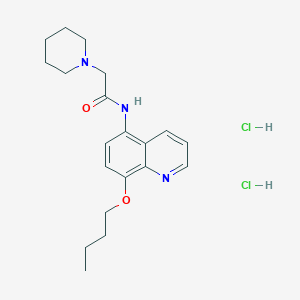
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride, also known as BQCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. BQCA is a selective agonist for the M1 subtype of muscarinic acetylcholine receptors and has been shown to have various biochemical and physiological effects in laboratory experiments.
作用机制
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride binds to and activates M1 receptors, which are primarily located in the brain. Activation of M1 receptors leads to increased intracellular calcium levels and subsequent activation of various signaling pathways. The specific downstream effects of M1 receptor activation are still being studied, but it is believed to play a role in cognitive processes such as learning and memory.
生化和生理效应
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase acetylcholine release in the hippocampus, a brain region important for learning and memory. N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has also been shown to increase dopamine release in the striatum, a brain region involved in motor control. In addition, N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to increase the activity of certain enzymes involved in synaptic plasticity, a process important for learning and memory.
实验室实验的优点和局限性
One advantage of using N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride in lab experiments is its selectivity for the M1 receptor subtype. This allows researchers to study the specific effects of M1 receptor activation without affecting other subtypes. However, one limitation of N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride is its relatively short half-life, which can make it difficult to study long-term effects.
未来方向
There are many potential future directions for research involving N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride. One area of interest is the role of M1 receptors in neurodegenerative diseases such as Alzheimer's disease. It has been shown that M1 receptor activation can improve cognitive function in animal models of Alzheimer's disease, and further research in this area could lead to the development of new treatments. Another potential direction for research is the development of more selective M1 receptor agonists with longer half-lives, which could be used to study the long-term effects of M1 receptor activation. Overall, N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has the potential to be a valuable tool for studying the role of M1 receptors in various physiological processes.
合成方法
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride can be synthesized through a multi-step process involving the reaction of 8-butoxyquinoline with piperidine and subsequent acylation with acetic anhydride. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
科学研究应用
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been used extensively in scientific research as a tool to study the M1 subtype of muscarinic acetylcholine receptors. Muscarinic receptors are involved in various physiological processes such as learning and memory, motor control, and regulation of heart rate. N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to selectively activate M1 receptors without affecting other subtypes, making it a valuable tool for studying the specific effects of M1 receptor activation.
属性
CAS 编号 |
19655-39-1 |
|---|---|
产品名称 |
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride |
分子式 |
C20H29Cl2N3O2 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
N-(8-butoxyquinolin-5-yl)-2-piperidin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H |
InChI 键 |
XKBYDSXYOMOXMG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
同义词 |
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



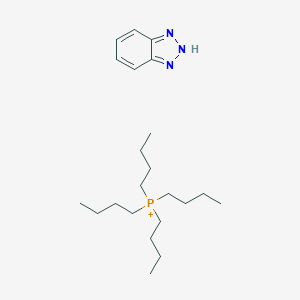
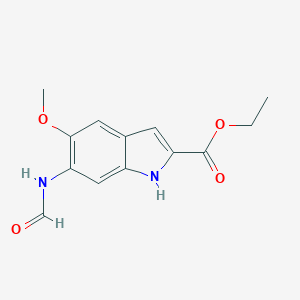
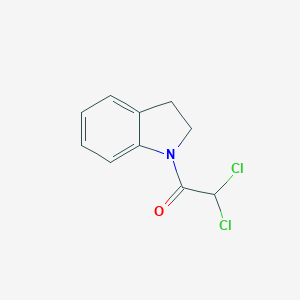
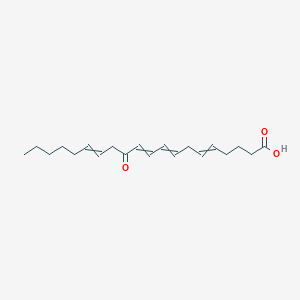
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)
